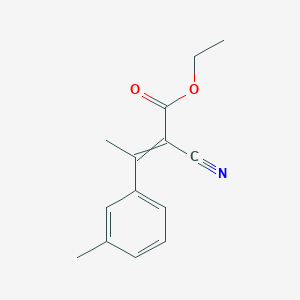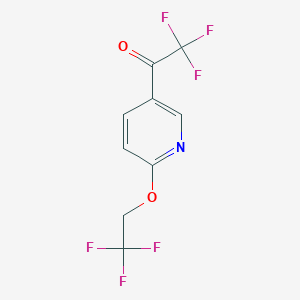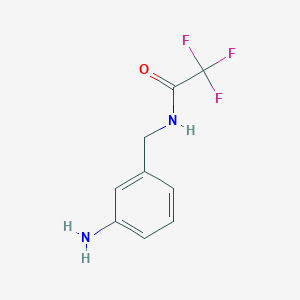
tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate
概要
説明
tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C10H19NO2S. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a methylthiomethyl substituent. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylthiomethyl reagents. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
Chemistry: tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex azetidine derivatives. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a model compound for investigating the interactions of azetidine-containing molecules with enzymes and receptors .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents .
作用機序
The mechanism of action of tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The methylthiomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- Methyl 1-Boc-azetidine-3-carboxylate
Comparison: tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C10H19NO2S |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
tert-butyl 3-(methylsulfanylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-8(6-11)7-14-4/h8H,5-7H2,1-4H3 |
InChIキー |
YDIKMTZPNAYJCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8504683.png)
![[(9,10-Methanoanthracen-9(10H)-yl)methyl]propanedioic acid](/img/structure/B8504691.png)
![7-bromo-4-(pyrimidin-2-ylmethyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8504709.png)


![3-Bromobenzo[b]thiophene-6-carbonitrile](/img/structure/B8504739.png)




![6-[(6-Methyloct-5-en-2-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8504786.png)
